molecular formula C20H18N2O2S B6430146 6-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole CAS No. 2097902-01-5

6-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B6430146
CAS No.: 2097902-01-5
M. Wt: 350.4 g/mol
InChI Key: CLUMJHFYPQFSAR-UHFFFAOYSA-N
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Description

6-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that features a benzofuran moiety fused with a pyrrolidine ring and a benzothiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring The final step involves the formation of the benzothiazole moiety, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole undergoes various types of chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are frequently employed.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.

Scientific Research Applications

6-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole apart is its unique combination of the benzofuran, pyrrolidine, and benzothiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c23-20(15-1-3-17-19(10-15)25-12-21-17)22-7-5-16(11-22)13-2-4-18-14(9-13)6-8-24-18/h1-4,9-10,12,16H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUMJHFYPQFSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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